molecular formula C17H14N2O2S B7629077 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide

2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No. B7629077
M. Wt: 310.4 g/mol
InChI Key: DCLSGQUGLDRHRV-UHFFFAOYSA-N
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Description

2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide, also known as MPTB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been found to have a unique mechanism of action, leading to potential biochemical and physiological effects. In

Mechanism of Action

2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has a unique mechanism of action, which involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and the inhibition of tubulin polymerization can lead to the inhibition of cell growth and division. 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has been found to have potential biochemical and physiological effects, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit tubulin polymerization. Additionally, 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has a unique mechanism of action, which makes it a potential candidate for cancer treatment. However, there are also limitations to using 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide in lab experiments, including the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the study of 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide, including further studies on its safety and efficacy in vivo, as well as its potential applications in the treatment of neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide for cancer treatment. Further research is also needed to explore the potential use of 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide in combination with other cancer treatments.

Synthesis Methods

2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide can be synthesized through various methods, including reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride, which is then reacted with 2-aminothiazole and phenylboronic acid to form 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide. Another method involves the reaction of 2-methoxybenzoic acid with phosphorus oxychloride to form 2-methoxybenzoyl chloride, which is then reacted with 2-aminothiazole and phenylboronic acid to form 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide.

Scientific Research Applications

2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, 2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease.

properties

IUPAC Name

2-methoxy-N-(5-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-21-14-10-6-5-9-13(14)16(20)19-17-18-11-15(22-17)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLSGQUGLDRHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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